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molecular formula C7H12O2 B8602492 1-Hydroxy-4,4-dimethylpent-1-en-3-one CAS No. 39245-06-2

1-Hydroxy-4,4-dimethylpent-1-en-3-one

Cat. No. B8602492
M. Wt: 128.17 g/mol
InChI Key: WIAGNCOGJRYSJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04713456

Procedure details

56.0 g (0.5 mole) of potassium tert.-butylate are added to a mixture of 50.0 g (0.5 mole) of pinacolone and 42.0 g (0.5 mole) of methyl formate at 15° to 20° C., with cooling. The reaction mixture is subsequently stirred at 30° C. for 12 hours. For working up, 400 ml of diethyl ether are added and the product precipitated is filtered off with suction and dried. 62.3 g (75% of theory) of 4,4-dimethyl-1-hydroxy-1-penten-3-one, as the potassium salt, are obtained in the form of a light yellow powder.
[Compound]
Name
potassium tert.-butylate
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[O:7])[C:3]([CH3:6])([CH3:5])[CH3:4].[CH:8](OC)=[O:9]>C(OCC)C>[CH3:4][C:3]([CH3:6])([CH3:5])[C:2](=[O:7])[CH:1]=[CH:8][OH:9]

Inputs

Step One
Name
potassium tert.-butylate
Quantity
56 g
Type
reactant
Smiles
Name
Quantity
50 g
Type
reactant
Smiles
CC(C(C)(C)C)=O
Name
Quantity
42 g
Type
reactant
Smiles
C(=O)OC
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is subsequently stirred at 30° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
CUSTOM
Type
CUSTOM
Details
the product precipitated
FILTRATION
Type
FILTRATION
Details
is filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC(C(C=CO)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 62.3 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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